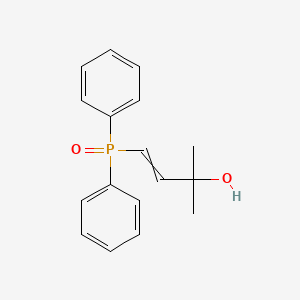
1H-Pyrrole, 2,2'-methylenebis[3-hexyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes two pyrrole rings connected by a methylene bridge, with hexyl and methyl substituents on the rings.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- can be achieved through various methods:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride.
Electrocyclic Ring Closure: This one-pot synthesis involves the reaction of chalcones with glycine esters or amides, followed by oxidation to form the pyrrole ring.
Metal-Catalyzed Conversion: Using a stable manganese complex, primary diols and amines can be converted to 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only side products.
Industrial production methods often involve large-scale synthesis using these routes, optimized for yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- undergoes various chemical reactions:
Common reagents include iron (III) chloride, potassium permanganate, and palladium catalysts. Major products formed include pyrrole-2,5-diones and N-alkylpyrroles.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- can be compared with other pyrrole derivatives:
1H-Pyrrole, 3-methyl-: This compound has a simpler structure with a single methyl group, making it less complex.
1H-Pyrrole, 2-methyl-: Similar to 1H-Pyrrole, 3-methyl-, but with the methyl group at a different position.
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester: This compound has additional carboxylic acid and ester groups, providing different reactivity and applications.
The uniqueness of 1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- lies in its complex structure and the presence of hexyl and methyl substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
126136-05-8 |
|---|---|
Fórmula molecular |
C23H38N2 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
3-hexyl-2-[(3-hexyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C23H38N2/c1-5-7-9-11-13-20-18(3)16-24-22(20)15-23-21(19(4)17-25-23)14-12-10-8-6-2/h16-17,24-25H,5-15H2,1-4H3 |
Clave InChI |
MKLFRWSHEAOVRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



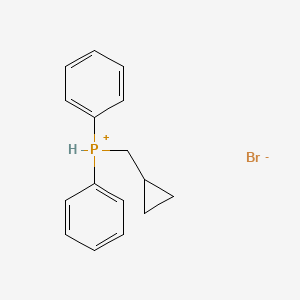
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
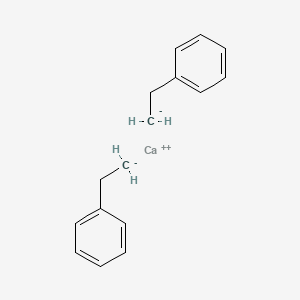
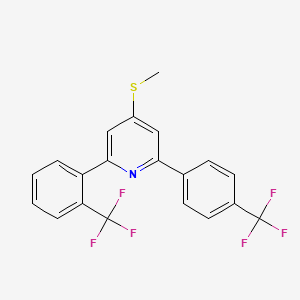
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
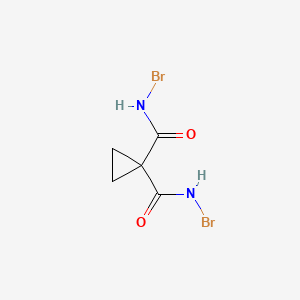
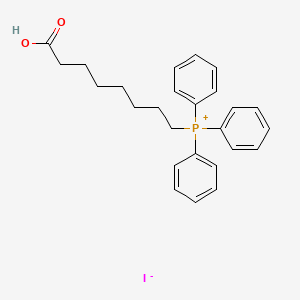
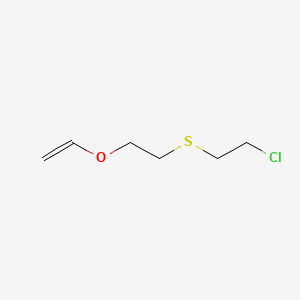
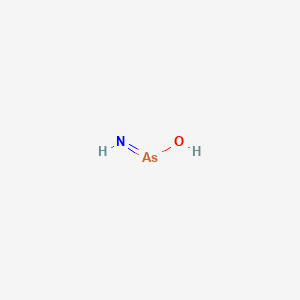
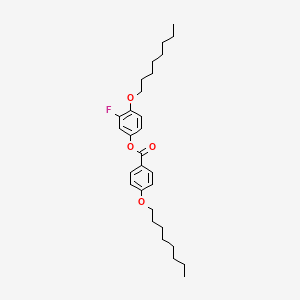
![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
